molecular formula C17H16O B3044321 Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (+-)- CAS No. 7421-34-3

Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (+-)-

Cat. No.: B3044321
CAS No.: 7421-34-3
M. Wt: 236.31 g/mol
InChI Key: KOTVUOBQTISUCY-PYNWJHIZSA-N
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Description

Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (±)- is a complex organic compound with the molecular formula C17H16O It is characterized by its intricate structure, which includes multiple aromatic rings and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (±)- typically involves multi-step organic reactions. The process often starts with the formation of the core aromatic structure, followed by the introduction of the hydroxyl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (±)- may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (±)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are often used.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (±)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (±)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Estradiol: A steroid hormone with a similar aromatic structure.

    Cholesterol: Shares the polycyclic structure but differs in functional groups.

    Testosterone: Another steroid hormone with a comparable core structure.

Uniqueness: Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (±)- is unique due to its specific arrangement of aromatic rings and the presence of a hydroxyl group

Properties

IUPAC Name

(13S,14R)-14,15,16,17-tetrahydro-13H-cyclopenta[a]phenanthren-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O/c18-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)17/h1-8,15-18H,9-10H2/t15-,16-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTVUOBQTISUCY-PYNWJHIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1C3=C(C=C2)C4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC([C@@H]2[C@@H]1C3=C(C=C2)C4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00995689
Record name Gona-1(10),2,4,6,8,11-hexaen-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7421-34-3
Record name Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007421343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gona-1(10),2,4,6,8,11-hexaen-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00995689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (+-)-
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Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (+-)-
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Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (+-)-
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Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (+-)-
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Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (+-)-
Reactant of Route 6
Gona-1,3,5(10),6,8,11-Hexaen-17-ol, (+-)-

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